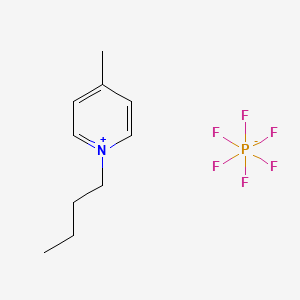

1-Butyl-4-methylpyridinium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSZSSGZQFAUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049296 | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401788-99-6 | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-4-methylpyridinium Hexafluorophosphate

CAS Number: 401788-99-6

This technical guide provides a comprehensive overview of 1-Butyl-4-methylpyridinium hexafluorophosphate, a versatile ionic liquid with significant potential for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and application, and relevant safety information.

Physicochemical Properties

This compound, a pyridinium-based ionic liquid, is a white to yellow or orange crystalline powder at room temperature. Its key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆F₆NP | |

| Molecular Weight | 295.21 g/mol | [1] |

| Melting Point | ~45 °C | [1] |

| Appearance | White to Yellow to Orange powder/crystal | |

| Purity | >97.0% |

Synthesis

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 1-Butyl-4-methylpyridinium Halide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpyridine (1.0 equivalent) and 1-bromobutane or 1-chlorobutane (1.1 equivalents). The reaction can be performed neat or in a suitable solvent like acetonitrile.

-

Reaction Conditions: Heat the mixture to a temperature of 70-80 °C and stir vigorously for 24-48 hours.

-

Work-up: After cooling to room temperature, the resulting viscous liquid or solid is washed multiple times with a non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials. The product, 1-butyl-4-methylpyridinium halide, is then dried under vacuum.

Step 2: Anion Exchange to Hexafluorophosphate

-

Dissolution: Dissolve the 1-butyl-4-methylpyridinium halide (1.0 equivalent) in deionized water.

-

Anion Exchange: To this solution, add an aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) (1.0 equivalent), dropwise with stirring. The formation of a water-immiscible ionic liquid phase or a precipitate will be observed.

-

Separation and Purification: Separate the ionic liquid phase from the aqueous phase. Wash the ionic liquid phase several times with deionized water to remove any remaining halide salts.

-

Drying: Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water. The purity of the final product can be verified by NMR spectroscopy.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-4-methylpyridinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate, often abbreviated as [B4MPy][PF6]. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the application and characterization of this compound.

General Information

This compound is a pyridinium-based ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including low volatility, high thermal stability, and wide electrochemical windows, making them attractive for a variety of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation aids in pharmaceuticals.[1]

Molecular Structure:

-

Cation: 1-Butyl-4-methylpyridinium ([B4MPy]⁺)

-

Anion: Hexafluorophosphate ([PF6]⁻)

Chemical Formula: C₁₀H₁₆F₆NP[2]

CAS Number: 401788-99-6[2]

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 295.21 g/mol | [2] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | ~45 °C | - |

| Glass Transition Temperature | 194.2 K | [3] |

Table 2: Temperature-Dependent Physicochemical Properties

Note: Data for Density, Viscosity, and Electrical Conductivity are for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][Tf₂N]) as representative examples of a 1-butyl-4-methylpyridinium based ionic liquid.[4][5]

| Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) | Electrical Conductivity (mS/cm) |

| 298.15 | 1.433 | 103.5 | 1.85 |

| 303.15 | 1.429 | 82.1 | 2.31 |

| 308.15 | 1.425 | 66.1 | 2.82 |

| 313.15 | 1.421 | 53.8 | 3.39 |

| 318.15 | 1.417 | 44.3 | 4.02 |

| 323.15 | 1.413 | 36.9 | 4.70 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard techniques used for the characterization of ionic liquids.

3.1. Synthesis of this compound

The synthesis of this compound typically involves a two-step process: quaternization of 4-methylpyridine followed by an anion exchange reaction.[6]

-

Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide. 4-methylpyridine is reacted with an excess of 1-bromobutane. The mixture is heated under reflux for several hours. After cooling, the resulting solid is washed with a non-polar solvent, such as diethyl ether, to remove unreacted starting materials, and then dried under vacuum.

-

Step 2: Anion Exchange. The synthesized 1-Butyl-4-methylpyridinium bromide is dissolved in a suitable solvent, such as water or acetone. An equimolar amount of a hexafluorophosphate salt, typically potassium hexafluorophosphate (KPF₆), is added to the solution. The reaction mixture is stirred at room temperature for several hours. The resulting this compound, which is often immiscible with water, can be separated. The product is then washed with deionized water to remove any remaining inorganic salts and dried under high vacuum at an elevated temperature.

3.2. Density Measurement

The density of the ionic liquid is measured as a function of temperature using a vibrating tube densimeter.[1][7] The instrument is calibrated with dry air and deionized water. The sample is then introduced into the measuring cell, and the temperature is controlled using a Peltier thermostat. Measurements are taken at various temperatures, allowing for thermal equilibration at each setpoint.

3.3. Viscosity Measurement

The dynamic viscosity is determined using a rotational viscometer or a falling-ball viscometer.[7][8] For a rotational viscometer, the sample is placed in a temperature-controlled sample holder. The viscosity is measured by determining the torque required to rotate a spindle at a constant angular velocity within the sample. Measurements are performed over a range of temperatures.

3.4. Electrical Conductivity Measurement

The electrical conductivity is measured using a conductivity meter with a temperature-controlled conductivity cell.[7] The cell is calibrated using standard potassium chloride solutions of known concentrations. The ionic liquid is then placed in the cell, and the conductivity is measured at various temperatures.

3.5. Thermal Stability Analysis (TGA/DSC)

The thermal stability of the ionic liquid is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1]

-

TGA: A small sample of the ionic liquid is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.

-

DSC: A sample of the ionic liquid is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. DSC can be used to determine melting points, glass transitions, and other phase transitions.

3.6. Electrochemical Window Measurement

The electrochemical window is determined by cyclic voltammetry (CV).[9][10] The measurement is typically performed in a three-electrode cell, with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag⁺). The ionic liquid serves as the electrolyte. The potential of the working electrode is scanned towards negative and positive values, and the resulting current is measured. The electrochemical window is defined as the potential range where no significant faradaic current is observed.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for this compound.

Caption: Synthesis of this compound.

4.2. Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical flow for the characterization of the synthesized ionic liquid.

Caption: Workflow for physicochemical characterization of the ionic liquid.

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. H27355.06 [thermofisher.com]

- 3. 1-Butyl-4-methylpyridinium tetrafluoroborate = 97.0 T 343952-33-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

Synthesis and Characterization of 1-Butyl-4-methylpyridinium Hexafluorophosphate ([b4mpy][PF6]): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-butyl-4-methylpyridinium hexafluorophosphate, commonly referred to as [b4mpy][PF6]. This document details a robust two-step synthetic pathway, encompassing the quaternization of 4-methylpyridine followed by anion metathesis. Furthermore, this guide presents a thorough characterization of the synthesized ionic liquid, including data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and thermal analysis. All quantitative data is summarized in structured tables for clarity and comparative purposes. Detailed experimental protocols and visual diagrams of the synthetic workflow are provided to facilitate replication and further research in various applications, including its potential use as a green solvent and in electrochemical devices.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to volatile organic compounds in a wide array of applications. [b4mpy][PF6] is a pyridinium-based ionic liquid that has garnered interest for its potential applications in organic synthesis, catalysis, and electrochemistry.[1] This guide serves as a technical resource for the synthesis and detailed characterization of [b4mpy][PF6].

Synthesis of [b4mpy][PF6]

The synthesis of [b4mpy][PF6] is typically achieved through a two-step process:

-

Quaternization: The formation of the 1-butyl-4-methylpyridinium cation by the reaction of 4-methylpyridine with a butyl halide.

-

Anion Metathesis: The exchange of the halide anion with the hexafluorophosphate anion.

A schematic of the overall synthesis is presented below.

Experimental Protocols

Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([b4mpy][Br])

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylpyridine (1.0 eq) and 1-bromobutane (1.2 eq) in a suitable solvent such as acetonitrile or toluene.

-

Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

If no precipitate forms, remove the solvent under reduced pressure. Wash the resulting crude product with a non-polar solvent.

-

Dry the white to off-white solid product, 1-butyl-4-methylpyridinium bromide, under vacuum.

Step 2: Synthesis of this compound ([b4mpy][PF6])

-

Dissolve the synthesized 1-butyl-4-methylpyridinium bromide (1.0 eq) in a minimal amount of deionized water.

-

In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF6) (1.0-1.2 eq).

-

Slowly add the KPF6 solution to the solution of [b4mpy][Br] with vigorous stirring.

-

The formation of a water-immiscible ionic liquid phase or a precipitate of [b4mpy][PF6] should be observed.

-

Separate the ionic liquid phase from the aqueous phase using a separatory funnel. If a solid precipitates, collect it by filtration.

-

Wash the product repeatedly with deionized water to remove any residual potassium bromide and unreacted starting materials. The absence of bromide ions in the aqueous washings can be confirmed by a qualitative test with silver nitrate solution.

-

Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and volatile impurities.

Characterization of [b4mpy][PF6]

A comprehensive characterization of the synthesized [b4mpy][PF6] is crucial to confirm its identity and purity. The following sections detail the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the [b4mpy]+ cation.

Table 1: 1H and 13C NMR Spectroscopic Data for [b4mpy][PF6]

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.7 | d | H-2, H-6 | |

| ~7.8 | d | H-3, H-5 | |

| ~4.5 | t | N-CH2 | |

| ~2.6 | s | Ar-CH3 | |

| ~1.9 | m | N-CH2-CH2 | |

| ~1.3 | m | CH2-CH3 | |

| ~0.9 | t | CH3 | |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment | |

| ~160 | C-4 | ||

| ~144 | C-2, C-6 | ||

| ~128 | C-3, C-5 | ||

| ~60 | N-CH2 | ||

| ~34 | N-CH2-CH2 | ||

| ~22 | Ar-CH3 | ||

| ~19 | CH2-CH3 | ||

| ~13 | CH3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: FT-IR Peak Assignments for [b4mpy][PF6]

| Wavenumber (cm-1) | Vibrational Mode | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| ~1640 | C=C stretch | Pyridinium ring |

| ~1500 | C=C stretch | Pyridinium ring |

| ~1470 | C-H bend | CH2 scissoring |

| ~1170 | C-N stretch | |

| ~840 | P-F stretch | PF6- anion |

| ~560 | P-F bend | PF6- anion |

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the constituent ions. For [b4mpy][PF6], the positive ion mode will detect the 1-butyl-4-methylpyridinium cation ([b4mpy]+).

Table 3: Mass Spectrometry Data for the [b4mpy]+ Cation

| m/z | Assignment | Notes |

| 150.1 | [C10H16N]+ | Molecular ion ([b4mpy]+) |

| 94.1 | [C6H8N]+ | Loss of butane (C4H8) |

| 93.1 | [C6H7N]+ | Loss of a butyl radical (•C4H9) |

The fragmentation pattern is consistent with the cleavage of the butyl chain from the pyridinium ring.[1]

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability and phase transitions of the ionic liquid.

Table 4: Thermal Analysis Data for [b4mpy][PF6]

| Technique | Parameter | Typical Value |

| TGA | Decomposition Temperature (Td) | > 300 °C |

| DSC | Melting Point (Tm) | Variable, often near room temperature |

| DSC | Glass Transition Temperature (Tg) | May be observed at low temperatures |

The high decomposition temperature confirms the excellent thermal stability characteristic of many ionic liquids.[2]

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the characterization of the synthesized [b4mpy][PF6].

References

1-Butyl-4-methylpyridinium hexafluorophosphate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-butyl-4-methylpyridinium hexafluorophosphate, an ionic liquid with significant potential across various scientific and industrial domains. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and its current and potential applications, particularly within the realm of drug development.

Core Physicochemical Properties

This compound, often abbreviated as [BumPy][PF6] or [C4-4-mpy][PF6], is a pyridinium-based ionic liquid. These salts are characterized by their low melting points, negligible vapor pressure, and high thermal stability, making them attractive alternatives to traditional volatile organic solvents. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆F₆NP |

| Molecular Weight | 295.21 g/mol [1][2][3] |

| CAS Number | 401788-99-6[1][3][4][5] |

| Melting Point | 42–45 °C[2][3] |

| Density | 1.327 g/cm³ (at 25 °C)[2] |

| Appearance | White to yellow or brown crystalline powder/solid[1][3][5] |

| Purity | Typically >97-99%[1][2][3][4] |

| Water Content | ≤ 0.1% (Karl Fischer Titration)[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving N-alkylation (quaternization) followed by anion metathesis. This procedure allows for the modular construction of the ionic liquid, enabling the combination of the desired cation and anion.

Experimental Workflow: Synthesis of this compound

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methylpyridine and 1-bromobutane. Toluene can be used as a solvent, although the reaction can also be performed neat.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, the reaction mixture will likely form a biphasic system, with the denser ionic liquid intermediate settling at the bottom. Cool the mixture to room temperature. The upper solvent layer is decanted, and the resulting viscous liquid or solid is washed several times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: The washed product, 1-butyl-4-methylpyridinium bromide, is then dried under vacuum to remove residual solvents.

Step 2: Synthesis of this compound (Anion Metathesis)

-

Reaction Setup: Dissolve the 1-butyl-4-methylpyridinium bromide intermediate from Step 1 in deionized water. In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF₆) in deionized water (a slight molar excess of KPF₆ is often used).

-

Reaction Conditions: Slowly add the KPF₆ solution to the stirred solution of the intermediate halide at room temperature. A white precipitate of the hydrophobic this compound should form immediately as it is generally insoluble in water. The reaction is typically stirred for a few hours to ensure complete anion exchange.

-

Isolation and Purification: The solid product is collected by vacuum filtration. To remove any remaining inorganic salts (e.g., KBr), the product is washed thoroughly with copious amounts of deionized water until a negative silver nitrate test (for halide ions) is obtained on the washings.

-

Final Drying: The purified white to off-white solid is dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to ensure the removal of all water. The final product should be stored in a desiccator, as the hexafluorophosphate anion can slowly decompose in the presence of moisture.

Applications in Research and Drug Development

This compound is a versatile ionic liquid with a broad range of applications stemming from its unique properties.

-

Green Chemistry: Its low volatility and high thermal stability make it an environmentally benign alternative to conventional organic solvents in chemical synthesis and extraction processes.[3]

-

Electrochemistry: This ionic liquid serves as an effective electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors, contributing to improved performance and efficiency.[3]

-

Catalysis: It can act as a reaction medium that enhances reaction rates and selectivity in various catalytic processes.

-

Drug Development: In the pharmaceutical industry, this compound is being explored for its potential in drug formulation.[3] Its ability to dissolve a wide range of polar and non-polar compounds can be leveraged to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3] Furthermore, its unique properties may enhance the stability of certain drug formulations.[3]

References

- 1. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-Butyl-4-methylpyridinium hexafluorophosphate melting point and phase behavior

An In-depth Technical Guide to the Melting Point and Phase Behavior of 1-Butyl-4-methylpyridinium Hexafluorophosphate

Introduction

This compound, [C₄H₉(CH₃)C₅H₄N]PF₆ (also denoted as [B-4-MPy][PF₆]), is a pyridinium-based ionic liquid (IL). These compounds are salts that exist in a liquid state at or near room temperature. Pyridinium ILs are noted for their thermal stability, tunable solvent properties, and utility in electrochemical applications such as electrolytes in batteries and supercapacitors.[1][2] The physical and thermal properties, particularly the melting point and phase behavior, are critical parameters that dictate their suitability for specific applications.[2] This guide provides a comprehensive overview of the thermal characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its key physical data.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Data from various suppliers indicate slight variations in the melting point, which can be attributed to purity levels and the experimental method used for determination.

| Property | Value | Source(s) |

| CAS Number | 401788-99-6 | [1] |

| Molecular Formula | C₁₀H₁₆F₆NP | [1][3] |

| Molecular Weight | 295.21 g/mol | [1][3] |

| Melting Point | 42–43 °C | [3] |

| ~45 °C | [1] | |

| 42.0 to 46.0 °C | [4] | |

| Appearance | White to Yellow to Orange powder/crystal; Brown lump | [1][4][5] |

| Density | 1,327 g/cm³ (at 25 °C) | [3] |

| Purity | ≥ 99%; >97.0% | [1][3][4][5] |

Phase Behavior and Thermal Stability

The phase behavior of ionic liquids is a key aspect of their characterization, providing insight into their operational temperature range and structural organization.

Melting Behavior: this compound is a solid at room temperature, with a melting point reported in the range of 42°C to 46°C.[1][3][4] Like many ionic liquids, its phase transitions can be complex. The melting point is influenced by factors such as the length of the alkyl chain on the pyridinium cation and the nature of the anion.[2] The hexafluorophosphate (PF₆⁻) anion contributes to the compound's hydrophobicity and thermal stability.[2][3]

Thermal Analysis: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase behavior of ionic liquids.[2]

-

Differential Scanning Calorimetry (DSC): DSC is used to identify melting points, glass transitions (T_g), and solid-solid phase transitions. For pyridinium ILs, DSC scans typically involve controlled heating and cooling cycles to observe these thermal events.[6] It has been noted that the thermal behavior of ILs can be significantly different from their individual pure components when in mixtures.[6]

-

Thermogravimetric Analysis (TGA): TGA evaluates the thermal stability and decomposition temperature of the IL. Pyridinium-based ILs generally exhibit high thermal stability, making them suitable for applications requiring elevated temperatures.[2]

Experimental Protocols

Precise and reproducible data rely on standardized experimental methodologies. The following sections detail the typical protocols for the synthesis and thermal analysis of pyridinium ionic liquids.

Synthesis of this compound

The synthesis of pyridinium ionic liquids is generally a two-step process involving quaternization followed by anion metathesis (exchange).[2]

Step 1: Quaternization of 4-methylpyridine

-

4-methylpyridine is reacted with an equimolar amount of a butylating agent, typically 1-chlorobutane or 1-bromobutane.

-

The reaction is often carried out in a suitable solvent or neat (without solvent) under reflux for several hours to ensure complete reaction.

-

The product of this step is 1-butyl-4-methylpyridinium chloride or bromide.

-

The resulting halide salt is typically washed with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and then dried under vacuum.

Step 2: Anion Exchange (Metathesis)

-

The 1-butyl-4-methylpyridinium halide salt is dissolved in a suitable solvent, often water or acetone.[7]

-

An equimolar amount of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆), is dissolved in the same solvent and added to the solution.[7]

-

The reaction mixture is stirred at room temperature for several hours.[7]

-

A two-phase system may form as the more hydrophobic this compound separates from the aqueous phase containing the byproduct (e.g., KCl).

-

The ionic liquid phase is separated, washed multiple times with deionized water to remove residual halide impurities, and then dried under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove water and any volatile impurities.[7]

Thermal Analysis Protocol

The following is a representative protocol for determining the thermal properties of an ionic liquid using DSC.

-

Sample Preparation:

-

Due to the hygroscopic nature of many ionic liquids, the sample must be thoroughly dried under high vacuum for at least 24 hours prior to analysis.[8][9]

-

The water content should be verified using Karl Fischer titration to be below a specified limit (e.g., <100 ppm), as water can significantly affect thermal transitions.[8][9]

-

A small amount of the dried sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

-

DSC Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

-

An inert atmosphere is maintained in the DSC cell by purging with nitrogen or argon gas.

-

-

Thermal Program:

-

To erase the sample's prior thermal history, it is first heated to a temperature well above its melting point (e.g., 100°C) and held for several minutes.

-

The sample is then cooled at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., -120°C or 133.15 K).[6]

-

Finally, the sample is heated at the same controlled rate to a temperature above the melting point (e.g., 100°C or 393.15 K).[6]

-

The heat flow is recorded as a function of temperature during the second heating scan.

-

-

Data Analysis:

-

The melting point (T_m) is determined as the onset or peak temperature of the melting endotherm.

-

The glass transition temperature (T_g) is identified as a step change in the heat capacity in the heating curve.

-

The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. longdom.org [longdom.org]

- 3. roco.global [roco.global]

- 4. This compound | 401788-99-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound [cymitquimica.com]

- 6. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR and IR Spectra of 1-Butyl-4-methylpyridinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the ionic liquid, 1-butyl-4-methylpyridinium hexafluorophosphate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, materials science, and drug development, offering detailed spectral data and experimental methodologies.

Introduction

This compound ([C₄mpy][PF₆]) is a pyridinium-based ionic liquid that has garnered significant interest due to its unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable solubility. These characteristics make it a promising candidate for various applications, such as a solvent in organic synthesis, an electrolyte in electrochemical devices, and a component in drug delivery systems. A thorough understanding of its molecular structure, facilitated by spectroscopic techniques like NMR and IR, is crucial for its effective application and for the development of new technologies.

This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, and FTIR spectra of this compound, complete with tabulated data and standardized experimental protocols.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectral analyses of this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-a | 8.5 - 8.7 | d | 2H |

| H-b | 7.8 - 8.0 | d | 2H |

| H-c | 4.5 - 4.7 | t | 2H |

| H-g | 2.6 - 2.8 | s | 3H |

| H-d | 1.8 - 2.0 | m | 2H |

| H-e | 1.3 - 1.5 | m | 2H |

| H-f | 0.9 - 1.1 | t | 3H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) [ppm] |

| C-4 | ~160 |

| C-2, C-6 | ~145 |

| C-3, C-5 | ~128 |

| C-c | ~61 |

| C-d | ~34 |

| C-g | ~22 |

| C-e | ~19 |

| C-f | ~13 |

Note: Peak assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

FTIR Spectral Data

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~1640 | Strong | Pyridinium ring C=C and C=N stretching |

| ~1470 | Medium | CH₂ bending |

| ~1170 | Medium | C-N stretching |

| 800 - 850 | Very Strong | P-F stretching (PF₆⁻ anion) |

| ~560 | Strong | P-F bending (PF₆⁻ anion) |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>99%) and has been dried under vacuum to remove any residual water or volatile organic solvents.

-

Solvent Selection: Choose a suitable deuterated solvent in which the ionic liquid is fully soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetonitrile (CD₃CN).

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of the deuterated solvent.

-

Homogenization: Thoroughly mix the sample to ensure a homogeneous solution. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often used as a secondary reference.

3.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Spectral Width: A spectral width of approximately 10-12 ppm is suitable for observing all proton signals.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 200-220 ppm is typically used.

-

FTIR Spectroscopy

3.2.1. Sample Preparation

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method for analyzing ionic liquids. A small drop of the neat this compound is placed directly onto the ATR crystal.

-

Thin Film: A thin film of the ionic liquid can be prepared by placing a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

3.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.

-

Measurement Mode: The spectrum is typically recorded in absorbance or transmittance mode.

-

Spectral Range: A spectral range of 4000 to 400 cm⁻¹ is standard.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal or KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the key molecular structure and the general experimental workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Electrochemical Window of 1-Butyl-4-methylpyridinium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]). Due to the limited availability of direct experimental data for this specific ionic liquid, this guide presents data from closely related 1-butyl-4-methylpyridinium-based ionic liquids to provide a reasonable estimation of its electrochemical stability. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine the electrochemical window of [B4MPy][PF6] in their own laboratory settings.

Core Concepts: The Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[1][2] A wider electrochemical window is highly desirable for applications such as batteries, capacitors, and various electrochemical sensors, as it allows for higher operating voltages and a broader range of accessible electrochemical reactions.[1][3] The EW is determined by the electrochemical stability of its constituent ions; the cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.[4] However, the working electrode material and the presence of impurities can also significantly influence the measured electrochemical window.[3]

Quantitative Data for 1-Butyl-4-methylpyridinium-Based Ionic Liquids

While direct experimental data for this compound was not found in a comprehensive literature search, the following table summarizes the electrochemical window data for analogous ionic liquids containing the 1-butyl-4-methylpyridinium ([B4MPy]) cation with different anions. This data provides a valuable estimate for the expected electrochemical stability of [B4MPy][PF6].

| Cation | Anion | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |

| 1-Butyl-4-methylpyridinium | Tetrafluoroborate ([BF4]⁻) | Reduced Graphene Oxide | Ag/Ag⁺ | - | - | 2.2[5] |

| 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | Glassy Carbon | Not Specified | ~4.0 (estimated) | Not Specified | ~4.0[5] |

Note: The electrochemical window is highly dependent on the experimental conditions, particularly the choice of working and reference electrodes, as well as the purity of the ionic liquid. The values presented above should be considered as estimates for [B4MPy][PF6].

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common technique used to determine the electrochemical window of an electrolyte.[1][4] This method involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte, thus defining the electrochemical window.

1. Materials and Equipment:

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell is required.

-

Working Electrode (WE): A chemically inert electrode with a well-defined surface area. Common choices include glassy carbon, platinum, or gold.[4] The choice of electrode material can influence the measured electrochemical window.

-

Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. A common choice for non-aqueous systems is a silver/silver ion (Ag/Ag⁺) electrode.[5]

-

Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit. A platinum wire or mesh is typically used.

-

Ionic Liquid: High-purity this compound. The presence of impurities, especially water and halides, can significantly affect the electrochemical window.[3]

-

Inert Gas: High-purity nitrogen or argon to purge the electrochemical cell and remove oxygen and moisture.

-

Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode surface before each experiment.

2. Experimental Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurry or diamond paste of decreasing particle size.

-

Rinse the electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.

-

Clean the reference and counter electrodes according to standard procedures.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add the this compound to the cell.

-

Seal the cell to prevent contamination from the atmosphere.

-

-

Purging:

-

Purge the ionic liquid with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen and moisture. Maintain a gentle stream of the inert gas over the electrolyte surface during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no electrochemical reaction is expected.

-

Vertex Potentials (Anodic and Cathodic Limits): A wide potential range should be initially scanned to identify the approximate oxidation and reduction limits.

-

Scan Rate: A typical scan rate is 100 mV/s.

-

Number of Cycles: Typically 1-3 cycles are sufficient.

-

-

Start the potential scan. The potentiostat will apply a linearly changing potential to the working electrode and measure the resulting current.

-

-

Data Analysis:

-

Plot the measured current versus the applied potential. This plot is the cyclic voltammogram.

-

Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in the oxidation and reduction currents occurs, respectively. A common method is to define the limit as the potential at which the current density reaches a certain threshold (e.g., 0.5 or 1.0 mA/cm²).

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the electrochemical window.

Caption: Logical relationship of components in the electrochemical cell.

References

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to [b4mpy][PF6] as a Green Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], an ionic liquid with significant potential as a green solvent alternative in a variety of scientific and industrial applications. This document details its physicochemical properties, synthesis, and key applications, with a focus on quantitative data and experimental methodologies.

Introduction to [b4mpy][PF6]

This compound, [b4mpy][PF6], is a pyridinium-based ionic liquid. Ionic liquids (ILs) are salts with melting points below 100°C, and they are gaining attention as environmentally friendly alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.[1] The unique properties of [b4mpy][PF6] make it a versatile candidate for applications in organic synthesis, catalysis, electrochemistry, and drug formulation.[1]

Physicochemical Properties

| Property | Value for [b4mpy][PF6] | Value for [b4mpy][Tf2N] | Reference |

| CAS Number | 401788-99-6 | 691401-08-4 | [1] |

| Molecular Formula | C₁₀H₁₆F₆NP | C₁₂H₁₆F₆N₂O₄S₂ | [1][2] |

| Molecular Weight | 295.21 g/mol | 446.42 g/mol | [1][2] |

| Appearance | Brown lump / White to yellow to orange powder/crystal | Not specified | [1] |

| Melting Point | ~45°C | Not specified | [1] |

| Density (g/cm³ at 298.15 K) | Not available | 1.439 | [2] |

| Viscosity (mPa·s at 298.15 K) | Not available | 73.1 | [2] |

| Refractive Index (at 298.15 K) | Not available | 1.435 | [2] |

| Electrical Conductivity (mS/cm at 298.15 K) | Not available | 2.5 | [2] |

Synthesis of [b4mpy][PF6]

The synthesis of this compound is typically a two-step process involving the quaternization of 4-methylpyridine followed by an anion exchange reaction.[4][5]

Step 1: Synthesis of 1-butyl-4-methylpyridinium bromide ([b4mpy]Br)

-

In a round-bottom flask, dissolve 4-methylpyridine (4-picoline) in ethyl acetate.

-

Slowly add 1-bromobutane to the solution (a 1:1.3 molar ratio of 4-methylpyridine to 1-bromobutane can be used).

-

Heat the reaction mixture to reflux (approximately 70°C) and stir for one week.

-

During the reaction, the product, 1-butyl-4-methylpyridinium bromide, will phase-separate.

-

After the reaction is complete, cool the mixture and separate the product layer.

-

Wash the product layer three times with fresh ethyl acetate.

-

Dry the resulting product under high vacuum.

Step 2: Anion Exchange to form this compound ([b4mpy][PF6])

-

Dissolve the synthesized 1-butyl-4-methylpyridinium bromide in water.

-

Add one equivalent of hexafluorophosphoric acid (HPF₆) to the solution.

-

Stir the mixture for one hour.

-

Evaporate the water under reduced pressure.

-

Dry the resulting brown viscous liquid under high vacuum to yield the final product, [b4mpy][PF6].

References

- 1. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Butyl-4-methylpyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure analysis of 1-Butyl-4-methylpyridinium salts, offering a valuable resource for researchers in materials science, ionic liquids, and pharmaceutical development. A comprehensive understanding of the solid-state arrangement of these compounds is crucial for predicting their physicochemical properties and designing novel materials with tailored functionalities. This document summarizes key crystallographic data, details experimental protocols for their determination, and visually represents the molecular structure and analytical workflow.

Crystalline Architecture: A Comparative Analysis

The three-dimensional arrangement of ions in the solid state dictates many of the macroscopic properties of 1-Butyl-4-methylpyridinium salts. The following table summarizes the crystallographic data for two representative examples: 1-Butyl-4-methylpyridinium bromide ([b4mpy]Br) and 1-Butyl-4-methylpyridinium hexafluorophosphate ([b4mpy][PF6]). These salts showcase how the nature of the anion influences the resulting crystal lattice.

| Parameter | 1-Butyl-4-methylpyridinium bromide ([b4mpy]Br) | This compound ([b4mpy][PF6]) |

| Chemical Formula | C10H16BrN | C10H16F6NP |

| Formula Weight | 230.14 | 295.21 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 11.833(2) | 9.208(3) |

| b (Å) | 16.012(3) | 12.011(4) |

| c (Å) | 12.181(2) | 12.215(4) |

| α (°) | 90 | 90 |

| β (°) | 108.83(3) | 98.92(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2182.7(7) | 1332.1(8) |

| Z | 8 | 4 |

| Calculated Density (g/cm³) | 1.401 | 1.472 |

| Absorption Coeff. (mm⁻¹) | 3.493 | 0.214 |

| Temperature (K) | 100 | 100 |

Data sourced from a 2021 structural analysis of mono-substituted N-butyl-pyridinium salts.[1][2][3][4]

Experimental Roadmap: From Synthesis to Structure

The determination of the crystal structures detailed above involves a multi-step process, beginning with the synthesis of the salt and culminating in the analysis of X-ray diffraction data.

Synthesis of 1-Butyl-4-methylpyridinium Salts

General Procedure for Halide Salts:

-

4-methylpyridine (4-picoline) is dissolved in ethyl acetate.[3]

-

An equimolar amount of the corresponding 1-halogenoalkane (e.g., 1-bromobutane for the bromide salt) is slowly added to the solution.[3]

-

Upon cooling, the product crystallizes and can be dried under high vacuum.[1][4]

Procedure for Hexafluorophosphate Salt (Metathesis):

-

The corresponding halide salt (e.g., 1-Butyl-4-methylpyridinium bromide) is dissolved in water.

-

One equivalent of hexafluorophosphoric acid (HPF6) is added to the solution.[1][3]

-

The water is removed by evaporation under reduced pressure.[1][3]

-

The resulting product is dried under high vacuum, after which it crystallizes upon cooling to room temperature.[1][3]

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Selection: A suitable single crystal of the synthesized salt is carefully selected.[1][3]

-

Data Collection: The crystal is cooled to 100 K under a stream of cold nitrogen gas. X-ray diffraction data is then collected.[1]

-

Structure Solution and Refinement: The crystal structure is solved using software such as SHELX.[1] An absorption correction is applied using a program like SADABS.[1] The structure is then refined by full-matrix least-squares on F2.[1] All non-hydrogen atoms are located and refined anisotropically, while hydrogen atom positions are added at idealized positions.[1]

Visualizing the Process and Product

To better illustrate the relationships between the experimental stages and the molecular structure, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 1-Butyl-4-methylpyridinium salts.

Caption: Molecular structure of the 1-Butyl-4-methylpyridinium cation.

References

Toxicological Properties of Pyridinium-Based Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological properties of pyridinium-based ionic liquids (ILs). It summarizes key quantitative data on their ecotoxicity and cytotoxicity, details common experimental protocols for their assessment, and visualizes potential mechanisms of action through signaling pathway diagrams. This information is crucial for the informed design of safer ionic liquids and for assessing the environmental and biological impact of their applications.

Quantitative Toxicological Data

The toxicity of pyridinium-based ionic liquids is influenced by several structural features, most notably the length of the alkyl chain attached to the pyridinium ring and the nature of the anion. Generally, an increase in the alkyl chain length leads to greater toxicity, which is often attributed to increased lipophilicity and enhanced ability to disrupt cell membranes.

Ecotoxicity Data

Ecotoxicity is a critical consideration for ionic liquids due to their potential release into aquatic environments. The following tables summarize the effects of various pyridinium-based ILs on key indicator organisms.

Table 1: Ecotoxicity of Pyridinium-Based Ionic Liquids on Vibrio fischeri

| Ionic Liquid | Anion | Alkyl Chain | EC50 (mg/L) | Exposure Time | Reference |

| 1-butyl-3-methylpyridinium | [BF4]⁻ | C4 | 7.60 | 15 min | [1] |

| 1-butyl-3-methylpyridinium | [Cl]⁻ | C4 | 164 | 30 min | [1] |

| 1-hexyl-3-methylpyridinium | [Br]⁻ | C6 | - | - | [2] |

| 1-octyl-3-methylpyridinium | [Br]⁻ | C8 | - | - | [2] |

Note: Some values were reported in different units in the source and have been converted for consistency where possible. A direct comparison may not always be feasible due to variations in experimental conditions.

Table 2: Ecotoxicity of Pyridinium-Based Ionic Liquids on Daphnia magna

| Ionic Liquid | Anion | Alkyl Chain | LC50 (mg/L) | Exposure Time | Reference |

| Pyridinium-based ILs | - | - | - | 48 h | [3] |

Cytotoxicity Data

The cytotoxicity of pyridinium-based ILs is a key parameter in assessing their potential impact on human health, particularly in the context of drug development and biomedical applications.

Table 3: Cytotoxicity of Pyridinium-Based Ionic Liquids on Human Cell Lines (e.g., HeLa, MCF-7)

| Ionic Liquid | Anion | Alkyl Chain | Cell Line | IC50 (µM) | Exposure Time | Reference |

| 1-dodecylpyridinium | [Br]⁻ | C12 | HeLa | - | 48 h | [4] |

| Dicationic Pyridinium ILs | [Br]₂²⁻ | C4 (linker) | MCF-7 | 33,170 | 48 h | [5] |

| Monocationic Pyridinium ILs | [Br]⁻ | C12 | EA.hy926 | 0.1 | 48 h | [5] |

Note: Cytotoxicity is highly dependent on the specific cell line and experimental conditions. Dicationic ILs generally show lower cytotoxicity than their monocationic counterparts.[5]

Experimental Protocols

Standardized protocols are essential for the reproducible and comparable assessment of the toxicological properties of ionic liquids. The following sections detail the methodologies for three key assays.

Vibrio fischeri Acute Toxicity Test (ISO 11348-3)

This test is a widely used method for assessing the acute toxicity of water samples and chemicals to the luminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri). The inhibition of light emission is the endpoint measured.

Principle: Metabolically active A. fischeri produce light as a byproduct of their cellular respiration. Exposure to toxic substances disrupts this metabolic activity, leading to a decrease in luminescence. The degree of light reduction is proportional to the toxicity of the sample.

Materials:

-

Freeze-dried Aliivibrio fischeri reagent

-

Reconstitution solution

-

Dilution water (e.g., 2% NaCl solution)

-

Test substance (pyridinium-based ionic liquid)

-

Luminometer

-

Cuvettes

-

Temperature-controlled incubator or water bath (15°C)

Procedure:

-

Reagent Preparation: Rehydrate the freeze-dried bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the bacterial suspension to stabilize at 15°C for a specified period (typically 15-30 minutes).

-

Sample Preparation: Prepare a stock solution of the pyridinium-based IL in the dilution water. From this stock, create a series of dilutions to be tested. A geometric dilution series is often used.

-

Test Execution:

-

Pipette a defined volume of the bacterial suspension into luminometer cuvettes.

-

Add a corresponding volume of the sample dilution to each cuvette. Include a control cuvette with only dilution water.

-

Incubate the cuvettes at 15°C for a predetermined exposure time (e.g., 5, 15, or 30 minutes).

-

-

Measurement: Measure the light output of each sample and the control using a luminometer.

-

Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. Determine the EC50 value, which is the concentration of the test substance that causes a 50% reduction in light emission.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxicity of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Materials:

-

Human cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)

-

96-well cell culture plates

-

Pyridinium-based ionic liquid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare a series of dilutions of the pyridinium-based IL in the cell culture medium. Remove the old medium from the cells and add the different concentrations of the IL. Include untreated control wells.

-

Incubation: Incubate the cells with the IL for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the IL that causes a 50% reduction in cell viability.[1][6]

Ames Test for Mutagenicity (OECD 471)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

Principle: The tester strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-deficient medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to synthesize histidine. These revertant bacteria will then be able to grow and form colonies on a histidine-deficient agar plate.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction (a rat liver extract for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

-

Pyridinium-based ionic liquid

-

Positive and negative controls

Procedure:

-

Preparation: Prepare dilutions of the test IL.

-

Plate Incorporation Method:

-

To molten top agar, add the bacterial culture, the test compound dilution, and either the S9 mix or a buffer (for tests without metabolic activation).

-

Pour this mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control) rate.

Visualizing Mechanisms of Toxicity

The toxicity of pyridinium-based ionic liquids is often linked to their ability to interact with and disrupt cell membranes, leading to a cascade of cellular events, including oxidative stress and apoptosis. The following diagrams, generated using the DOT language, illustrate these potential pathways.

Caption: Generalized workflow for the toxicological assessment of pyridinium-based ionic liquids.

Caption: Proposed intrinsic apoptosis pathway induced by pyridinium-based ionic liquids.

Caption: Plausible Nrf2-mediated oxidative stress response to pyridinium-based ionic liquids.

References

- 1. researchgate.net [researchgate.net]

- 2. Growth inhibition and oxidative stress caused by four ionic liquids in Scenedesmus obliquus: Role of cations and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiproliferative activity of benzophenone tagged pyridine analogues towards activation of caspase activated DNase mediated nuclear fragmentation in Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application of 1-Butyl-4-methylpyridinium Hexafluorophosphate in the Synthesis of Dihydropyrimidinones

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) is a pyridinium-based room-temperature ionic liquid (RTIL) that has garnered significant interest as a green and recyclable alternative to volatile organic solvents in organic synthesis. Its unique properties, including high thermal stability, low vapor pressure, and tunable solubility, make it an excellent medium and catalyst for a variety of organic transformations. One of the prominent applications of ionic liquids is in multicomponent reactions, such as the Biginelli reaction, for the synthesis of biologically active heterocyclic compounds.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, which provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant pharmacological importance, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Moreover, they serve as key intermediates in the synthesis of various pharmaceuticals. The use of ionic liquids like [B4MPy][PF6] as catalysts in the Biginelli reaction offers several advantages, including improved reaction rates, higher yields, and simplified product isolation and catalyst recycling, aligning with the principles of green chemistry.

Application: Catalysis of the Biginelli Reaction

This compound can be effectively employed as a catalyst and reaction medium for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The ionic liquid facilitates the reaction by acting as a Lewis acid, activating the carbonyl groups of the reactants and promoting the cyclocondensation process.

Key Advantages:

-

Green and Sustainable: [B4MPy][PF6] is a non-volatile and thermally stable solvent, reducing the environmental impact associated with traditional organic solvents.

-

Catalyst Reusability: The ionic liquid can be easily separated from the reaction mixture and reused for multiple reaction cycles with minimal loss of activity.

-

High Yields and Short Reaction Times: The catalytic activity of the ionic liquid often leads to excellent product yields in shorter reaction times compared to classical methods.

-

Simple Work-up: Product isolation is typically straightforward, often involving simple filtration or extraction.

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones

This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst.

Materials:

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea or thiourea (1.5 mmol)

-

This compound ([B4MPy][PF6]) (2.0 mL)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask (25 mL)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (2.0 mL).

-

The reaction mixture is stirred at 80-100 °C for the time specified in Table 1. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

Add 10 mL of cold water to the reaction mixture, which will cause the product to precipitate.

-

The solid product is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

The purified product is dried under vacuum.

-

The ionic liquid in the filtrate can be recovered by evaporation of water under reduced pressure and reused for subsequent reactions.

Data Presentation

The following table summarizes representative quantitative data for the [B4MPy][PF6] catalyzed Biginelli reaction with various substituted aromatic aldehydes. Please note that this data is based on typical results obtained with similar ionic liquid catalysts in the Biginelli reaction, as specific data for [B4MPy][PF6] was not available in the cited literature.

Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using [B4MPy][PF6] Catalyst (Representative Data)

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 90 |

| 4 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 1 | 98 |

| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 96 |

Visualizations

Diagram 1: General Workflow for the Synthesis of Dihydropyrimidinones

Caption: Workflow for the synthesis of dihydropyrimidinones.

Diagram 2: Proposed Catalytic Cycle for the Biginelli Reaction

Caption: Proposed mechanism of the Biginelli reaction.

Application Notes and Protocols for Ionic Liquid-Based Electrolytes in Lithium-Ion Batteries

Topic: [b4mpy][PF6] as an Electrolyte in Lithium-Ion Batteries

A Note on the Analyte: Specific experimental data for 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], is not extensively available in the public domain. Therefore, this document will utilize data for a structurally similar and widely studied imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), as a representative example. The protocols and experimental workflows described are broadly applicable to the characterization of novel ionic liquid electrolytes for lithium-ion batteries.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C. Their unique properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them promising candidates for safer and higher-performance electrolytes in lithium-ion batteries.[1] This document provides an overview of the key properties of [BMIM][PF6] as a representative ionic liquid electrolyte and details the standard protocols for its electrochemical characterization.

Physicochemical and Electrochemical Properties

The performance of an ionic liquid as an electrolyte is determined by a combination of its physical and electrochemical properties. The addition of a lithium salt, such as lithium hexafluorophosphate (LiPF6), is necessary to provide the charge carriers (Li+ ions) for battery operation.

Table 1: Physicochemical Properties of [BMIM][PF6]

| Property | Value | Reference |

| Molecular Weight | 284.18 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density (at 25°C) | 1.37 g/cm³ | [2] |

| Viscosity (at 25°C) | 310 mPa·s | [2] |

| Melting Point | -8°C | [2] |

| Decomposition Temp. | >200°C | [2] |

Table 2: Electrochemical Properties of [BMIM][PF6]-based Electrolytes

| Property | Value/Range | Notes | Reference |

| Ionic Conductivity (pure IL at 20°C) | 1.37 mS/cm | Conductivity of the neat ionic liquid. | [2] |

| Ionic Conductivity (with LiPF6) | 10⁻⁵ to 10⁻² S/cm | Varies with LiPF6 concentration and temperature. | [3] |

| Electrochemical Stability Window | ~4.0 V to >5 V | The stable voltage range before electrolyte decomposition. | [2][4] |

| Lithium-Ion Transference Number (tLi+) | < 0.3 | Represents the fraction of total current carried by Li+ ions. Generally low in ILs. | [5] |

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a [BMIM][PF6]-based electrolyte containing a specific concentration of LiPF6.

Materials:

-

1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), battery grade (>99.9% purity)

-

Lithium hexafluorophosphate (LiPF6), battery grade (>99.9% purity)

-

Battery-grade solvent (e.g., dimethyl carbonate, DMC), if required for viscosity reduction.

-

Anhydrous acetonitrile (for LiPF6 synthesis, if preparing from precursors).[6]

Procedure (inside an argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm):

-

Dry all glassware and stirring equipment in a vacuum oven at 120°C for at least 12 hours.

-

Transfer the desired amount of [BMIM][PF6] into a clean, dry beaker.

-

Slowly add the calculated amount of LiPF6 powder to the [BMIM][PF6] while stirring continuously with a magnetic stirrer. For example, for a 1 M solution, add 1.519 g of LiPF6 to 10 mL of [BMIM][PF6] (assuming the volume of the ionic liquid does not change significantly upon salt addition).

-

Continue stirring until the LiPF6 is completely dissolved. This may take several hours. Gentle heating (e.g., to 50°C) can aid dissolution.[7]

-

If a co-solvent is used, add the desired volume of the co-solvent to the mixture and continue stirring until a homogeneous solution is obtained.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

-

Cathode (e.g., LiFePO₄ or LiNiMnCoO₂) and anode (e.g., graphite or lithium metal) discs.

-

Microporous separator (e.g., Celgard 2400).

-

Stainless steel spacers and a wave spring.

-

2032 coin cell cases (positive and negative caps, and a gasket).

-

The prepared ionic liquid electrolyte.

-

A coin cell crimper.

Procedure (inside an argon-filled glovebox):

-

Place the positive cap on the base of the crimper die.

-

Place the cathode disc in the center of the positive cap.

-

Dispense a few drops (typically 40-60 µL) of the ionic liquid electrolyte onto the cathode to ensure it is well-wetted.

-